
tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate: is an organic compound with the molecular formula C9H18ClNO4S. It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis and biomedical research .
Preparation Methods
The synthesis of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves several steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-chlorosulfonylpropylamine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. .
Scientific Research Applications
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins, modifying their activity through covalent bonding.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate can be compared with other similar compounds:
tert-butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: Similar structure but without the N-methyl group, leading to different reactivity and applications
This compound’s unique combination of functional groups makes it particularly versatile in various chemical and biological applications.
Properties
Molecular Formula |
C9H18ClNO4S |
|---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18ClNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
DZFQVWYEKTXIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


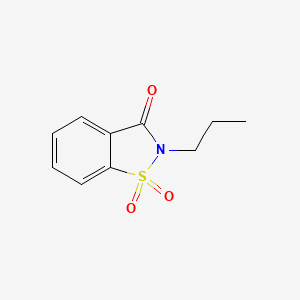
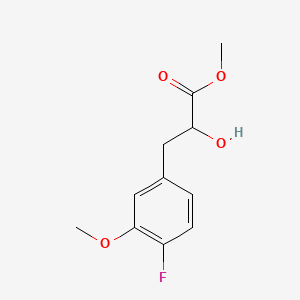
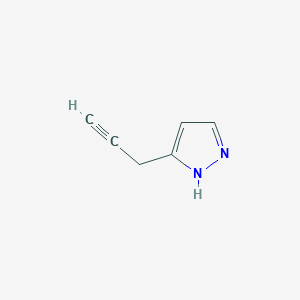
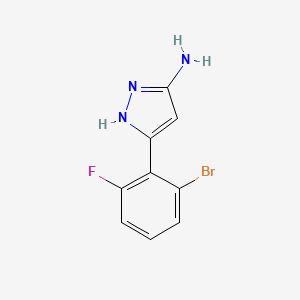

![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

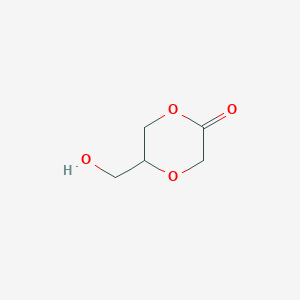
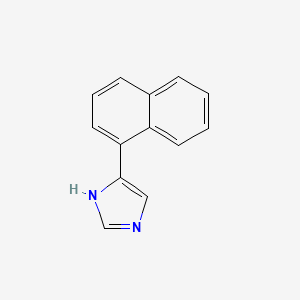
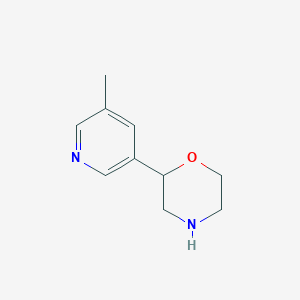

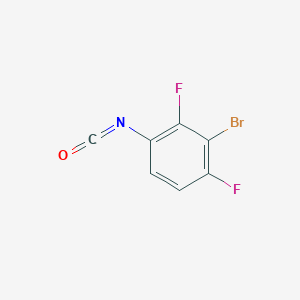
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
